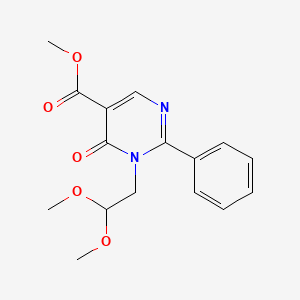
Methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenyl group, and multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate typically involves the reaction of 2,2-dimethoxyethane-1-amine with isocyanates in benzene, followed by cyclization and functionalization steps . The reaction conditions often require acid catalysis to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
Methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:
作用机制
The mechanism of action of Methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
相似化合物的比较
Similar Compounds
Dolutegravir: A compound with a similar pyrimidine structure used as an HIV integrase inhibitor.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar core structure used in cancer research as a CDK2 inhibitor.
Carbamoyl 1,4-Dihydropyridine Derivatives: Compounds with similar functional groups used in pharmaceutical research.
Uniqueness
Methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .
属性
CAS 编号 |
308276-58-6 |
|---|---|
分子式 |
C16H18N2O5 |
分子量 |
318.32 g/mol |
IUPAC 名称 |
methyl 1-(2,2-dimethoxyethyl)-6-oxo-2-phenylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H18N2O5/c1-21-13(22-2)10-18-14(11-7-5-4-6-8-11)17-9-12(15(18)19)16(20)23-3/h4-9,13H,10H2,1-3H3 |
InChI 键 |
KZKDKXRXERNIFJ-UHFFFAOYSA-N |
规范 SMILES |
COC(CN1C(=NC=C(C1=O)C(=O)OC)C2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile](/img/structure/B15165341.png)
![[2-(2-Methoxyethoxy)ethoxy]methanol](/img/structure/B15165347.png)
![[(6-Butoxynaphthalen-2-yl)methylidene]propanedinitrile](/img/structure/B15165348.png)
![Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15165353.png)
![Heptanal, 2-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B15165371.png)
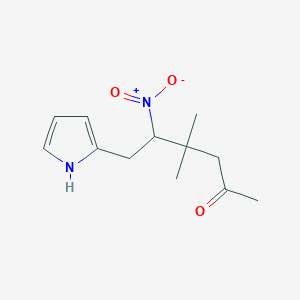
![N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine](/img/structure/B15165385.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B15165396.png)

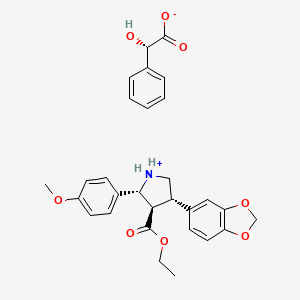
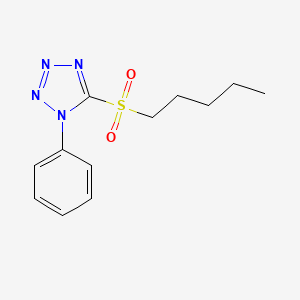
![2-[(3-Cyano-6-methoxy-2-quinolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B15165426.png)
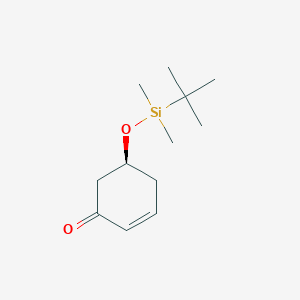
![2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165440.png)
